![molecular formula C8H8N2O2S B1305963 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 25252-46-4](/img/structure/B1305963.png)

1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

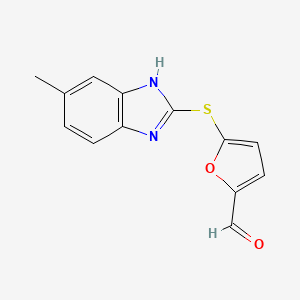

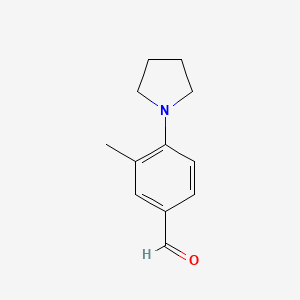

The compound of interest, 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to a wide range of biological activities. Pyrazole derivatives have been extensively studied and have shown a variety of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities9. The thieno[2,3-c]pyrazole moiety, in particular, is a fused heterocyclic system that combines a thiophene ring with a pyrazole ring, potentially offering unique chemical and physical properties.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves cyclization reactions or functionalization of existing pyrazole compounds. For instance, 4H-thieno[3,4-c]pyrazole derivatives have been synthesized through cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones9. Similarly, 2,4-dihydro-6H-thieno[3,4-c]pyrazol-6-ones have been prepared via intramolecular cyclization of 4-sulfanylmethylpyrazole-3-carboxylic acids . These methods highlight the versatility of pyrazole chemistry in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods and X-ray crystallography. For example, the structure of 3,5-dimethyl-pyrazole-1-carbodithioic acid benzyl ester was determined using X-ray single crystal diffraction . Similarly, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was elucidated, revealing intermolecular hydrogen bond interactions . These studies provide insights into the molecular conformations and intermolecular interactions that may influence the properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, forming complexes with other molecules or undergoing functionalization. For instance, 3,5-dimethylpyrazole forms complexes with strong carboxylic acids, resulting in equilibrium between free molecules and hydrogen-bonded complexes . The functionalization reactions of pyrazole carboxylic acids and acid chlorides with binucleophiles have also been explored, leading to the formation of carboxamides and carboxylates . These reactions are crucial for modifying the chemical structure and enhancing the biological activity of pyrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and tautomerism can affect the compound's stability, solubility, and reactivity. For example, the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is stabilized by hydrogen bonds, which could influence its solubility and melting point . Additionally, the nonlinear optical properties of pyrazole derivatives, as indicated by a small energy gap between frontier molecular orbitals, are of interest for materials science applications .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin, it should be washed off immediately with plenty of water . If it comes in contact with eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name |

1,3-dimethylthieno[2,3-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-4-5-3-6(8(11)12)13-7(5)10(2)9-4/h3H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRANSYHQSVJLHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380169 |

Source

|

| Record name | 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

CAS RN |

25252-46-4 |

Source

|

| Record name | 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)